2-(Benzyloxy)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylmethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVIAPHYBVSLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628961 | |

| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467236-25-5 | |

| Record name | 2-(Phenylmethoxy)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467236-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Benzyloxy)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(benzyloxy)isonicotinic acid, a valuable building block in medicinal chemistry and drug development. This document details a common synthetic route, complete with an experimental protocol, and presents the key characterization data for this compound.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 467236-25-5, is a pyridine carboxylic acid derivative. Its structure, featuring a benzyloxy group at the 2-position of the isonicotinic acid scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the carboxylic acid and the benzyloxy ether functionalities allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor with benzyl alcohol. The most prevalent route utilizes 2-chloroisonicotinic acid as the starting material.

Synthetic Pathway

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the sodium salt of benzyl alcohol acts as the nucleophile, displacing the chloride at the 2-position of the pyridine ring. The reaction is typically carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate.

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(Benzyloxy)isonicotinic acid belongs to the class of pyridine carboxylic acids, which are recognized as privileged scaffolds in drug discovery.[1][2][3] The presence of the pyridine ring and the carboxylic acid moiety suggests potential for various biological activities, including enzyme inhibition and antimicrobial effects.[1] The benzyloxy substituent introduces lipophilicity, which can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough characterization of its physicochemical properties is therefore a critical first step in its evaluation as a potential therapeutic agent.

Physicochemical Properties

A summary of the available and calculated physicochemical properties of this compound is presented in the table below. It is important to note that many of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 229.23 g/mol | --INVALID-LINK-- |

| CAS Number | 467236-25-5 | --INVALID-LINK-- |

| Calculated LogP | 2.35880 | --INVALID-LINK-- |

| Polar Surface Area (PSA) | 59.42 Ų | --INVALID-LINK-- |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are standard and robust methods widely used in the pharmaceutical industry.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

-

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) of the carboxylic acid group.

-

Apparatus: pH meter with a combination electrode, burette, stirrer, beaker.

-

Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), potassium chloride (KCl) solution, deionized water, this compound.

-

Procedure:

-

A known amount of this compound is dissolved in a known volume of deionized water, containing a background electrolyte like KCl to maintain constant ionic strength.

-

The solution is stirred, and the initial pH is recorded.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.

-

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.

-

Apparatus: Screw-capped vials, orbital shaker with temperature control, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The vial is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to pellet the undissolved solid.

-

A sample of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a validated analytical method (HPLC or UV-Vis).

-

Synthesis Workflow

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The following diagram illustrates a general workflow for its preparation.

Caption: General workflow for the synthesis of this compound.

Plausible Biological Signaling Pathway

While the specific biological targets of this compound are not yet elucidated, many pyridine carboxylic acid derivatives are known to act as enzyme inhibitors.[1][2] A plausible mechanism of action could involve the inhibition of a key enzyme in a disease-relevant signaling pathway. The following diagram illustrates a hypothetical scenario where this compound inhibits a kinase involved in a pro-inflammatory signaling cascade.

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and provided standardized protocols for the experimental determination of key parameters that are currently unavailable. The outlined synthesis workflow and the proposed mechanism of action provide a framework for future research into this and related molecules. Experimental validation of the predicted properties and biological activities is essential to fully characterize the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-(Benzyloxy)isonicotinic Acid

CAS Number: 467236-25-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(benzyloxy)isonicotinic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. While detailed experimental data on this specific compound is limited in publicly available literature, this document consolidates the known information and provides a framework for its synthesis, potential applications, and theoretical experimental workflows.

Physicochemical Properties

This compound is a derivative of isonicotinic acid, a key structural motif in various pharmaceuticals. Its physicochemical properties, as gathered from chemical supplier data, are summarized below.

| Property | Value | Source |

| CAS Number | 467236-25-5 | N/A |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |

| Molecular Weight | 229.23 g/mol | [1][2] |

| Appearance | Not specified (likely a solid) | N/A |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |

| SMILES Code | OC(=O)C1=CC(OCC2=CC=CC=C2)=NC=C1 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis is expected to proceed via a nucleophilic aromatic substitution reaction, where the hydroxyl group of benzyl alcohol, acting as a nucleophile, displaces the chlorine atom on the 2-position of the isonicotinic acid ring. This reaction is typically facilitated by a base to deprotonate the benzyl alcohol, increasing its nucleophilicity.

Figure 1. Proposed synthesis of this compound.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of this compound. Researchers should optimize these conditions based on laboratory-scale experiments.

Materials:

-

2-Chloronicotinic acid

-

Benzyl alcohol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of benzyl alcohol (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 2-chloronicotinic acid (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Acidify the aqueous solution to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Figure 2. General experimental workflow for synthesis and characterization.

Potential Applications and Biological Relevance

Direct evidence for the biological activity of this compound is not extensively documented in current literature. However, its structural similarity to other isonicotinic acid derivatives suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.

Isonicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including antitubercular, anti-inflammatory, and anticancer properties. For example, isoniazid, a primary drug for tuberculosis treatment, is a derivative of isonicotinic acid. It is plausible that this compound could serve as a scaffold for the development of new drugs in these areas.

Hypothetical Signaling Pathway Involvement

Given the known anti-inflammatory and anticancer activities of some isonicotinic acid derivatives, one could hypothesize that compounds derived from this compound might interact with signaling pathways involved in inflammation and cell proliferation, such as the NF-κB or MAPK pathways.

Figure 3. Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a chemical building block with significant potential for use in the synthesis of novel compounds with diverse applications, particularly in the pharmaceutical industry. While specific data on this compound is scarce, its structural relationship to a well-established class of bioactive molecules makes it a compound of interest for further research and development. The proposed synthetic route and workflows in this guide provide a starting point for researchers to explore the chemistry and potential applications of this compound. Future studies are warranted to fully characterize this compound and to investigate its biological activities.

References

"2-(Benzyloxy)isonicotinic acid" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of 2-(Benzyloxy)isonicotinic acid, a compound of interest in various research and development applications.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 229.23 g/mol | [1][2][4] |

| IUPAC Name | 2-(phenylmethoxy)pyridine-4-carboxylic acid | [2] |

| CAS Number | 467236-25-5 | [1][4] |

| SMILES | C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O | [2] |

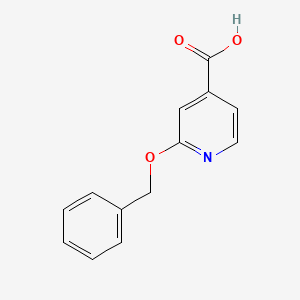

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the atomic connectivity and the arrangement of the benzyloxy and isonicotinic acid moieties.

Caption: Molecular structure of this compound.

References

Spectroscopic and Structural Elucidation of 2-(Benzyloxy)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Benzyloxy)isonicotinic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of complete, published experimental spectra for this specific compound, this guide leverages predicted spectroscopic data, supported by established principles and data from analogous structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Properties

This compound (CAS No. 467236-25-5) is a derivative of isonicotinic acid featuring a benzyloxy group at the 2-position.[1][2][3] Its molecular formula is C₁₃H₁₁NO₃, with a corresponding molecular weight of 229.23 g/mol .[1][3] The presence of both a carboxylic acid and a benzyloxy ether functional group dictates its chemical reactivity and spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, generated using advanced computational models and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | d | 1H | H-6 (Pyridine) |

| ~7.8 - 8.0 | dd | 1H | H-5 (Pyridine) |

| ~7.3 - 7.5 | m | 5H | Phenyl H |

| ~7.1 - 7.3 | d | 1H | H-3 (Pyridine) |

| ~5.4 - 5.6 | s | 2H | -OCH₂- (Benzyl) |

| ~10.0 - 12.0 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | -COOH |

| ~162 - 165 | C-2 (Pyridine) |

| ~150 - 152 | C-6 (Pyridine) |

| ~140 - 142 | C-4 (Pyridine) |

| ~135 - 137 | Quaternary Phenyl C |

| ~128 - 130 | Phenyl CH |

| ~127 - 129 | Phenyl CH |

| ~126 - 128 | Phenyl CH |

| ~115 - 117 | C-5 (Pyridine) |

| ~110 - 112 | C-3 (Pyridine) |

| ~70 - 72 | -OCH₂- (Benzyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~2950 - 2850 | Weak | C-H stretch (Aliphatic -CH₂-) |

| ~1710 - 1680 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1600 - 1580 | Medium | C=C stretch (Pyridine ring) |

| ~1500 - 1400 | Medium | C=C stretch (Phenyl ring) |

| ~1320 - 1210 | Strong | C-O stretch (Carboxylic acid and Ether) |

| ~1100 - 1000 | Strong | C-O stretch (Ether) |

| ~900 - 675 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation (Electron Ionization - EI)

| m/z Ratio | Relative Intensity | Proposed Fragment Ion |

| 229 | Moderate | [M]⁺ (Molecular Ion) |

| 184 | Moderate | [M - COOH]⁺ |

| 108 | Strong | [C₇H₈O]⁺ (from benzyl ether cleavage) |

| 91 | Very Strong (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Number of Scans: 16-32 (adjust for desired signal-to-noise).

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 16 ppm, centered at approximately 6 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 240 ppm, centered at approximately 120 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

Mass Spectrometry

Sample Preparation (for Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (for a standard Quadrupole Mass Analyzer):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40 - 500.

Data Processing:

-

The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

The Pivotal Role of 2-(Benzyloxy)isonicotinic Acid in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Benzyloxy)isonicotinic acid, a pyridine carboxylic acid derivative, serves as a crucial synthetic intermediate in the development of a diverse range of biologically active molecules. Its unique structural features, combining a carboxylic acid handle for amide and ester bond formation with a protective benzyloxy group, make it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the preparation of therapeutic agents.

Physicochemical Properties

This compound, also known as 2-(phenylmethoxy)pyridine-4-carboxylic acid, possesses the following key physicochemical properties:

| Property | Value | Reference |

| CAS Number | 467236-25-5 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a halogenated pyridine derivative with benzyl alcohol. The most common precursor is 2-chloroisonicotinic acid.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-chloroisonicotinic acid and benzyl alcohol.

Materials:

-

2-Chloroisonicotinic acid

-

Benzyl alcohol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzyl alcohol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloroisonicotinic acid (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Acidify the aqueous solution with 1N HCl to pH 3-4 to precipitate the product.

-

Filter the precipitate and wash with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Dry the purified product under vacuum to obtain this compound.

Note: Reaction conditions such as base, solvent, temperature, and reaction time may need to be optimized for specific scales and desired purity.

Applications as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of various derivatives, primarily through modifications of its carboxylic acid group. The benzyloxy group serves as a protecting group for the 2-hydroxy functionality, which can be deprotected in a later synthetic step if required.

Amide Bond Formation

The carboxylic acid moiety of this compound readily undergoes amide bond formation with a wide range of primary and secondary amines. This reaction is fundamental in the construction of many pharmaceutical agents.

Caption: Amide bond formation from this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide coupling agent (e.g., EDC) with an additive (e.g., HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Ester Formation

Esterification of this compound with various alcohols provides another class of derivatives. This can be achieved through standard acid-catalyzed esterification or by conversion to the acyl chloride followed by reaction with an alcohol.

Caption: Ester formation from this compound.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Deprotection of the Benzyl Group

The benzyloxy group can be cleaved to reveal the 2-hydroxypyridine functionality. This is typically achieved through catalytic hydrogenation.

Caption: Deprotection of the benzyl group.

Materials:

-

This compound derivative

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)

Procedure:

-

Dissolve the this compound derivative in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for 2-24 hours, monitoring by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Application in the Synthesis of a Kinase Inhibitor Precursor

Isonicotinic acid derivatives are known to be valuable scaffolds for the development of kinase inhibitors, which are a major class of anti-cancer drugs.[3] The following example illustrates the use of this compound in the synthesis of a precursor to a potential kinase inhibitor.

Reaction Scheme:

References

Potential Therapeutic Applications of Isonicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of therapeutic applications. This technical guide provides an in-depth overview of the current understanding and potential future directions for the use of isonicotinic acid derivatives in medicine. We delve into their well-established role in combating tuberculosis, exemplified by the frontline drug isoniazid, and explore their emerging potential as anticancer, anti-inflammatory, and neuroprotective agents. This document details the mechanisms of action, associated signaling pathways, quantitative biological data, and key experimental protocols relevant to the study of these promising compounds.

Introduction

Isonicotinic acid and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities. The pyridine ring, a core component of these molecules, serves as a key pharmacophore that interacts with various biological targets. The most notable derivative, isonicotinic acid hydrazide (isoniazid), revolutionized the treatment of tuberculosis in the 1950s and remains a cornerstone of therapy today.[1][2][3] Beyond their antimycobacterial properties, recent research has unveiled the potential of isonicotinic acid derivatives to address other significant health challenges, including cancer, inflammation, and neurodegenerative diseases.[4][5][6] This guide aims to provide a comprehensive technical resource for researchers and drug development professionals working with or interested in this important class of compounds.

Anti-Tuberculosis Applications

The primary therapeutic application of isonicotinic acid derivatives lies in the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis.

Mechanism of Action of Isoniazid

Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][3] Once activated, isoniazid forms a covalent adduct with NAD+, which then inhibits the activity of the enoyl-acyl carrier protein reductase (InhA).[2][3] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[1][2] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing structural integrity and resistance to many common antibiotics.[3] By inhibiting mycolic acid synthesis, isoniazid disrupts the cell wall formation, leading to bacterial cell death.[1][3]

Quantitative Data: Anti-Tuberculosis Activity

The following table summarizes the in vitro activity of isoniazid and some of its derivatives against Mycobacterium tuberculosis.

| Compound | Strain | MIC (µg/mL) | Reference |

| Isoniazid | H37Rv | 0.02-0.06 | [1] |

| Isoniazid | H37Rv | 0.05-0.2 | [2] |

| Hydrazone Derivative NH3 | S. aureus | >200 | [2] |

| Hydrazone Derivative NH5 | S. aureus | >200 | [2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Anticancer Applications

Recent studies have highlighted the potential of isonicotinic acid derivatives as anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.

Potential Mechanisms of Action

The anticancer activity of isonicotinic acid derivatives is believed to be multifactorial and may involve the following pathways:

-

Inhibition of Signaling Pathways: Some derivatives have been shown to interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

-

Induction of Oxidative Stress: Similar to their anti-inflammatory properties, some derivatives may induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.

-

Enzyme Inhibition: Certain derivatives may target and inhibit enzymes that are overexpressed in cancer cells and are crucial for their growth and metabolism.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of various isonicotinic acid derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ruthenium(II) complex 1 | A375 (Melanoma) | 12.3 | [7] |

| Ruthenium(II) complex 2 | A375 (Melanoma) | 14.5 | [7] |

| Ruthenium(II) complex 1 | A549 (Lung) | 21.4 | [7] |

| Ruthenium(II) complex 2 | A549 (Lung) | 25.1 | [7] |

| Ruthenium(II) complex 1 | A431 (Epidermoid) | 10.2 | [7] |

| Ruthenium(II) complex 2 | A431 (Epidermoid) | 26.3 | [7] |

| Ruthenium(II) complex 1 | MDA-MB 231 (Breast) | 15.6 | [7] |

| Ruthenium(II) complex 2 | MDA-MB 231 (Breast) | 18.2 | [7] |

| Nicotinic acid derivative 5c | HCT-15 (Colon) | 0.068 | [8] |

Anti-inflammatory Applications

Several isonicotinic acid derivatives have demonstrated potent anti-inflammatory properties, primarily attributed to their ability to inhibit the production of reactive oxygen species (ROS).[4][9][10]

Mechanism of Action

Inflammation is often associated with an overproduction of ROS by immune cells. These ROS can act as signaling molecules, activating pro-inflammatory pathways such as the NF-κB pathway. Isonicotinic acid derivatives may exert their anti-inflammatory effects by:

-

Scavenging ROS: Directly neutralizing ROS, thereby reducing oxidative stress.

-

Inhibiting ROS-producing enzymes: Such as NADPH oxidase.

-

Modulating NF-κB Signaling: By preventing the activation of the NF-κB pathway, these derivatives can suppress the expression of pro-inflammatory cytokines and mediators.[11][12]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected isonicotinic acid derivatives.

| Compound | Assay | IC50 (µg/mL) | Reference |

| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 | [4][9] |

| Isonicotinate 6 | ROS Inhibition | 13.5 ± 2.1 | [4] |

| Isonicotinate 8a | ROS Inhibition | 12.8 ± 1.5 | [4] |

| Isonicotinate 8b | ROS Inhibition | 11.9 ± 0.9 | [4] |

| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [4][9] |

Neuroprotective Applications

Emerging evidence suggests that isonicotinic acid derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Potential Mechanisms of Action

The neuroprotective effects of these compounds may be linked to their ability to:

-

Inhibit Acetylcholinesterase (AChE): AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial in Alzheimer's disease.

-

Reduce Oxidative Stress: As in inflammation, the antioxidant properties of these derivatives can protect neurons from damage caused by ROS.

-

Modulate Neuroinflammation: By suppressing inflammatory pathways in the brain, these compounds may help to mitigate the neuronal damage associated with neurodegenerative conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Isonicotinic Acid Hydrazones (General Procedure)

This protocol describes a common method for the synthesis of isonicotinic acid hydrazones via the condensation of isonicotinic acid hydrazide with an appropriate aldehyde.[2]

Materials:

-

Isonicotinic acid hydrazide

-

Substituted aldehyde

-

Ethanol or Methanol (solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable volume of ethanol or methanol in a round-bottom flask.

-

Add the substituted aldehyde (1 equivalent) to the solution.

-

If required, add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure isonicotinic acid hydrazone.

-

Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[13]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][14][15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isonicotinic acid derivative to be tested (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the isonicotinic acid derivative in the culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

In Vitro Reactive Oxygen Species (ROS) Measurement

This protocol outlines a general method for measuring intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[16][17][18]

Materials:

-

Immune cells (e.g., macrophages or neutrophils)

-

Cell culture medium

-

Isonicotinic acid derivative to be tested

-

DCFH-DA (stock solution in DMSO)

-

ROS inducer (e.g., PMA or LPS) as a positive control

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Seed the immune cells in a 96-well black, clear-bottom plate at an appropriate density.

-

Pre-treat the cells with various concentrations of the isonicotinic acid derivative for a specified time (e.g., 1 hour).

-

Load the cells with DCFH-DA (final concentration of 5-10 µM) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Induce ROS production by adding an ROS inducer (e.g., PMA or LPS).

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.

-

Monitor the fluorescence over time to determine the rate of ROS production.

-

Calculate the percentage of ROS inhibition for each treatment group relative to the positive control.

Conclusion and Future Perspectives

Isonicotinic acid derivatives have a rich history in medicinal chemistry, anchored by the remarkable success of isoniazid in treating tuberculosis. This guide has highlighted the expanding therapeutic landscape for this class of compounds, with promising preclinical data supporting their investigation as anticancer, anti-inflammatory, and neuroprotective agents. The diverse mechanisms of action, including the inhibition of key signaling pathways and the modulation of oxidative stress, underscore the versatility of the isonicotinic acid scaffold.

Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their interactions with specific molecular targets and their effects on complex signaling networks will be crucial for advancing these compounds into clinical development. The detailed experimental protocols provided herein offer a foundation for researchers to explore the full therapeutic potential of isonicotinic acid derivatives in addressing a wide range of human diseases.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. clyte.tech [clyte.tech]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactive Oxygen Species in Inflammation and Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Role of 2-(Benzyloxy)isonicotinic Acid Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those derived from isonicotinic acid, have emerged as a privileged scaffold. The incorporation of a benzyloxy moiety at the 2-position of the isonicotinic acid core has given rise to a class of derivatives with a diverse range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into 2-(benzyloxy)isonicotinic acid derivatives and their analogues, with a focus on their potential as anticancer agents.

Quantitative Biological Activity

The anticancer potential of isonicotinic acid derivatives has been investigated against various human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of several isonicotinohydrazide derivatives. These compounds, while not all strictly this compound derivatives, represent structurally related analogues and provide valuable structure-activity relationship (SAR) insights.

Table 1: Cytotoxic Activity of Isoniazid Derivatives Against Human Cancer Cell Lines [1]

| Compound | Substituent (R) on Benzaldehyde | OVCAR-8 (Ovarian) IC50 (µg/mL) | SF-295 (Glioblastoma) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) |

| 1 | 2-OH | > 5 | > 5 | 3.36 |

| 2 | 3-OH | 1.10 | 2.12 | 1.89 |

| 3 | 4-OH | 0.61 | 1.01 | 1.02 |

| 4 | 2,4-diOH | 0.89 | 0.99 | 1.24 |

| 5 | 2,3,4-triOH | > 5 | > 5 | > 5 |

| Doxorubicin | (Standard) | 0.03 | 0.04 | 0.05 |

Table 2: Cytotoxic Activity of (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4) Against Breast Cancer Cell Lines [2]

| Cell Line | Treatment Duration | IC50 (µg/mL) |

| MCF-7 | 24 h | 142 |

| MCF-7 | 48 h | 97.55 |

The data indicates that the position and number of hydroxyl groups on the benzylidene ring significantly influence the cytotoxic activity of isonicotinohydrazides[1]. For instance, a hydroxyl group at the para position (compound 3) resulted in the most potent activity among the tested monohydroxylated derivatives[1].

Experimental Protocols

General Synthesis of Isonicotinohydrazide Derivatives

The synthesis of isonicotinohydrazide derivatives is typically achieved through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and a substituted benzaldehyde.[2]

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Substituted benzaldehyde (e.g., 2-benzyloxybenzaldehyde)

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve isonicotinic acid hydrazide (1.0 equivalent) in a minimal amount of ethanol in a round-bottom flask.

-

Add the substituted benzaldehyde (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature or under reflux for a period of 1 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by washing with a cold solvent such as ethanol or ethyl ether to afford the pure derivative.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well microplates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24 or 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanistic Insights and Signaling Pathways

Isonicotinic acid derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.

Apoptosis Induction

Studies on derivatives like (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4) have shown that they can induce apoptosis in cancer cells. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases. The intrinsic mitochondrial pathway is a common route for apoptosis induction, involving the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[2]

Caption: Intrinsic pathway of apoptosis induced by a this compound derivative.

Experimental Workflow for Synthesis and Evaluation

The development of novel anticancer agents from the this compound scaffold follows a structured workflow, from initial synthesis to detailed biological evaluation.

Caption: General workflow for the synthesis and biological evaluation of anticancer derivatives.

Conclusion

Derivatives of this compound and its structural analogues represent a promising class of compounds in the field of medicinal chemistry, particularly in the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with their significant cytotoxic effects against various cancer cell lines, makes them attractive candidates for further investigation. Future research should focus on elucidating detailed structure-activity relationships to optimize potency and selectivity, as well as in-depth mechanistic studies to identify specific molecular targets. The integration of computational modeling with experimental work will be crucial in guiding the design of next-generation derivatives with improved therapeutic profiles.

References

An In-depth Technical Guide on the Mechanism of Action of Isonicotinic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of isonicotinic acid analogs, with a primary focus on the cornerstone anti-tuberculosis drug, isoniazid (INH). It delves into the molecular pathways, key enzymatic targets, and the biochemical basis of their therapeutic effects and associated resistance mechanisms.

Core Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Isonicotinic acid analogs, most notably isoniazid, are potent inhibitors of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a crucial permeability barrier and structural integrity.[1][2][3][4] The disruption of this synthesis is the primary mode of bactericidal activity.

Isoniazid itself is a prodrug that requires activation within the mycobacterial cell.[3][5][6][7][8][9][10] The key steps in its mechanism of action are:

-

Activation: Isoniazid passively diffuses into the Mycobacterium tuberculosis cell where it is activated by the bacterial catalase-peroxidase enzyme, KatG.[3][5][6][7][8][9][10] This activation process, which is dependent on manganese ions and the presence of oxidants, converts INH into a reactive isonicotinoyl radical.[7][8]

-

Adduct Formation: The isonicotinoyl radical then spontaneously reacts with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent isonicotinoyl-NAD (INH-NAD) adduct.[3][7][8][11]

-

Target Inhibition: The INH-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][5][6][11][12][13] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, responsible for the elongation of fatty acid precursors of mycolic acids.[2][13] The binding of the INH-NAD adduct to InhA blocks its active site, preventing the binding of the natural enoyl-AcpM substrate and thereby halting mycolic acid synthesis.[9]

This intricate mechanism underscores the high specificity and potency of isoniazid against Mycobacterium tuberculosis.

Signaling Pathway and Resistance Mechanisms

The efficacy of isonicotinic acid analogs is intrinsically linked to the pathway leading to InhA inhibition. However, this pathway is also the primary source of drug resistance.

Mutations in the genes encoding the key enzymes of this pathway are the predominant cause of isoniazid resistance.[5][6]

-

katG Mutations: The most common mechanism of high-level isoniazid resistance involves mutations in the katG gene.[3][5][6] These mutations can lead to a dysfunctional or inactive KatG enzyme, preventing the activation of the isoniazid prodrug. Consequently, the formation of the inhibitory INH-NAD adduct is significantly reduced or abolished.

-

inhA Mutations: Mutations within the inhA gene, particularly in the promoter region or the structural gene itself, can also confer resistance.[3][11][12] Promoter mutations can lead to the overexpression of InhA, requiring higher concentrations of the INH-NAD adduct for effective inhibition.[11] Mutations in the structural gene may alter the binding site of the INH-NAD adduct, thereby reducing its inhibitory activity.[11][12] These mutations are typically associated with low-level isoniazid resistance and may also confer cross-resistance to ethionamide.[3]

-

Other Genes: Mutations in other genes such as ahpC, kasA, and ndh have also been implicated in isoniazid resistance, although they are less common.[5][6]

Quantitative Data on Isonicotinic Acid Analogs and Direct InhA Inhibitors

The development of direct InhA inhibitors that do not require activation by KatG is a key strategy to overcome isoniazid resistance. The following tables summarize the in vitro activity of isoniazid and selected direct InhA inhibitors against M. tuberculosis.

Table 1: In Vitro Activity of Isoniazid against M. tuberculosis

| Compound | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Isoniazid | H37Rv | 0.02 - 0.06 | 0.15 - 0.44 | [2] |

| Isoniazid | H37Rv | - | 0.33 | [2] |

Table 2: In Vitro Activity of Direct InhA Inhibitors against M. tuberculosis

| Compound | Strain | MIC (µg/mL) | MIC (µM) | IC50 (µM) (InhA Enzyme) | Reference |

| NITD-916 | H37Rv | 0.02 | 0.06 | 0.03 | [2] |

| Triclosan | H37Rv | 1.56 | 5.4 | 0.07 | [4] |

| GSK138 | H37Rv | - | - | 0.004 | [10] |

| NITD-113 | H37Rv | - | - | 0.01 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of isonicotinic acid analogs and other anti-tubercular agents. Below are outlines of key experimental protocols.

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme by monitoring the oxidation of NADH.[14]

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound in dimethyl sulfoxide (DMSO).

-

Reaction Mixture: In a 96-well plate, add the assay buffer, NADH (final concentration ~250 µM), and the test compound. Include controls with DMSO only.[14]

-

Initiation: Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA (DD-CoA) (final concentration ~25 µM), followed by the purified InhA enzyme (final concentration 10-100 nM).[14]

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm at regular intervals, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the compound concentration to determine the IC50 value.

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

Methodology:

-

Compound and Culture Preparation: Prepare serial dilutions of the test compound in a 96-well plate containing supplemented Middlebrook 7H9 broth. Prepare an inoculum of M. tuberculosis from a mid-log phase culture.[14]

-

Inoculation: Add the bacterial suspension to each well.

-

Incubation: Seal the plate and incubate at 37°C for 7 days.[14]

-

Readout: Add a resazurin solution to each well and re-incubate. A color change from blue to pink indicates bacterial growth.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change.[15]

This assay confirms that a compound's mechanism of action is through the inhibition of mycolic acid biosynthesis by metabolic labeling.[14]

Methodology:

-

Treatment: Expose M. tuberculosis cultures to different concentrations of the test compound.

-

Metabolic Labeling: Add [1-14C] acetic acid to the cultures and incubate to allow for the incorporation of the radiolabel into fatty acids and mycolic acids.[2][14]

-

Lipid Extraction: Harvest the bacterial cells and perform a total lipid extraction.

-

Analysis: Analyze the extracted lipids by thin-layer chromatography (TLC) and autoradiography to visualize the inhibition of mycolic acid synthesis and the potential accumulation of fatty acid precursors.[2]

Conclusion

Isonicotinic acid analogs, particularly isoniazid, remain a critical component of tuberculosis therapy. Their intricate mechanism of action, involving prodrug activation and specific targeting of mycolic acid synthesis, highlights a vulnerability in the Mycobacterium tuberculosis cell wall. However, the emergence of resistance, primarily through mutations in katG and inhA, necessitates the continued development of novel therapeutic strategies. Direct InhA inhibitors that bypass the need for KatG activation represent a promising avenue for treating isoniazid-resistant tuberculosis. A thorough understanding of the molecular mechanisms, coupled with robust in vitro and in vivo experimental models, is essential for the successful discovery and development of the next generation of anti-tubercular agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 4. New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis [mdpi.com]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 8. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoniazid - Wikipedia [en.wikipedia.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystallographic studies on the binding of isonicotinyl-NAD adduct to wild-type and isoniazid resistant 2-trans-enoyl-ACP (CoA) reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Structure-Activity Relationship of 2-(Benzyloxy)isonicotinic Acid: A Scaffolding Perspective for 2-Oxoglutarate Dependent Oxygenase Inhibition

For Immediate Release

[City, State] – [Date] – The compound 2-(benzyloxy)isonicotinic acid represents a key chemical scaffold in the development of inhibitors targeting 2-oxoglutarate (2OG) dependent oxygenases, a diverse family of enzymes implicated in a range of physiological processes from hypoxic sensing to epigenetic regulation. While a detailed, publicly available quantitative structure-activity relationship (SAR) study specifically for this compound and its immediate analogs is not readily found in the current body of scientific literature, an in-depth analysis of related compounds and the broader class of 2OG oxygenase inhibitors provides critical insights into its likely mechanism of action and the structural features crucial for its biological activity.

This technical guide synthesizes the available information to provide a foundational understanding of the SAR principles governing the inhibition of 2OG-dependent oxygenases by compounds related to this compound, with a particular focus on Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), which are prominent members of this enzyme family.[1][2][3][4]

Core Structural Features and Mechanism of Inhibition

This compound belongs to a class of compounds that act as competitive inhibitors with respect to the 2-oxoglutarate cosubstrate. The inhibitory activity of these molecules generally relies on their ability to chelate the active site Fe(II) ion and mimic the binding of 2-oxoglutarate. The core structural elements of this compound, namely the pyridine ring, the carboxylic acid, and the benzyloxy group, each play a putative role in its interaction with the enzyme's active site.

A generalized mechanism for the inhibition of 2OG-dependent oxygenases by small molecule inhibitors is depicted in the following signaling pathway diagram.

Figure 1: Competitive inhibition of 2OG-dependent oxygenases.

Structure-Activity Relationship Insights from Analogous Compounds

While specific quantitative data for derivatives of this compound is not available, the broader SAR for inhibitors of HIF prolyl hydroxylases can be extrapolated to understand the key interactions.[2][5]

1. The Chelating Group: The isonicotinic acid moiety is crucial. The nitrogen of the pyridine ring and the oxygen of the carboxylic acid are positioned to form a bidentate chelation with the active site Fe(II) ion. This interaction is fundamental for high-affinity binding and is a common feature among many 2OG oxygenase inhibitors.[6]

2. The "Substrate-Mimicking" Moiety: The benzyloxy group occupies the region of the active site that would normally bind the substrate. Variations in this part of the molecule are critical for determining the potency and selectivity of the inhibitor. For instance, modifications to the benzyl group, such as substitutions on the phenyl ring or changes in the linker between the phenyl ring and the pyridine core, would be expected to significantly impact the inhibitory activity.

3. The Pyridine Core: The pyridine ring serves as a rigid scaffold to correctly orient the chelating groups and the substrate-mimicking moiety. Substitution patterns on the pyridine ring can influence the electronic properties and the overall conformation of the molecule, thereby affecting its binding affinity.

Experimental Protocols for Inhibitor Evaluation

To establish a quantitative SAR, a series of analogs of this compound would need to be synthesized and evaluated in relevant biological assays. The following represents a typical experimental workflow for such a study.

Figure 2: Workflow for SAR study of 2OG oxygenase inhibitors.

General Protocol for a PHD2 Inhibition Assay

A common method to determine the inhibitory potency of a compound against a 2OG-dependent oxygenase like PHD2 is a biochemical assay that measures the consumption of a cosubstrate or the formation of a product.

-

Reagents and Buffers:

-

Recombinant human PHD2 enzyme.

-

A peptide corresponding to a portion of the HIF-1α oxygen-dependent degradation domain (ODD).

-

2-Oxoglutarate.

-

Fe(II) (e.g., as (NH₄)₂Fe(SO₄)₂·6H₂O).

-

Ascorbate (to maintain iron in the Fe(II) state).

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

The assay is typically performed in a 96- or 384-well plate format.

-

A solution containing the PHD2 enzyme, the HIF-1α peptide substrate, Fe(II), and ascorbate in the assay buffer is prepared.

-

The test compounds at various concentrations are added to the wells.

-

The reaction is initiated by the addition of 2-oxoglutarate.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature or 37°C).

-

The reaction is then stopped, for example, by the addition of a chelating agent like EDTA or by acidification.

-

-

Detection:

-

The hydroxylation of the HIF-1α peptide can be detected using various methods, such as:

-

Mass Spectrometry (MS): Directly measuring the mass change of the peptide upon hydroxylation.

-

Antibody-based methods (e.g., ELISA, TR-FRET): Using an antibody that specifically recognizes the hydroxylated proline residue.

-

Coupled enzyme assays: Measuring the production of succinate, for instance, by coupling its formation to a reaction that produces a detectable signal (e.g., colorimetric or fluorescent).

-

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the concentration-response data to a suitable equation (e.g., a four-parameter logistic model).

-

Conclusion

While a dedicated and comprehensive SAR study on this compound is not publicly available, the principles derived from the broader field of 2-oxoglutarate dependent oxygenase inhibitors provide a strong framework for understanding its potential as a therapeutic agent. The isonicotinic acid core serves as an effective Fe(II) chelator, while the benzyloxy group likely probes the substrate-binding pocket, offering opportunities for modification to enhance potency and selectivity. Further research involving the synthesis and systematic biological evaluation of analogs is necessary to fully elucidate the detailed structure-activity relationships of this promising chemical scaffold. Such studies are crucial for the development of novel therapeutics targeting a wide range of diseases, including anemia, cancer, and inflammatory disorders.[7][8][9]

References

- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 2. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Therapeutics: An In-depth Technical Guide to Isonicotinic Acid-Based Compounds

A comprehensive overview of the discovery, synthesis, and groundbreaking therapeutic applications of isonicotinic acid derivatives, from the fight against tuberculosis to the dawn of psychopharmacology.

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the history and science behind isonicotinic acid-based compounds. From the initial synthesis of the core molecule to the revolutionary discoveries of isoniazid and iproniazid, this document outlines the key scientific milestones, experimental methodologies, and clinical findings that have shaped modern medicine.

The Genesis of a Versatile Scaffold: Isonicotinic Acid

Isonicotinic acid, or pyridine-4-carboxylic acid, is an organic compound first synthesized in the late 19th century.[1] It is a derivative of pyridine with a carboxylic acid group at the 4-position. This seemingly simple molecule would later become the cornerstone for the development of powerful therapeutic agents.

Early Synthesis of Isonicotinic Acid

The initial synthesis of isonicotinic acid involved the oxidation of pyridine derivatives.[1] A common laboratory and industrial method involves the oxidation of 4-picoline (4-methylpyridine) using strong oxidizing agents like potassium permanganate or nitric acid.[2] Another significant industrial method is the ammoxidation of 4-picoline followed by the hydrolysis of the resulting nitrile.[2]

Experimental Protocol: Synthesis of Isonicotinic Acid from 4-Picoline (Illustrative)

This protocol is a generalized representation of the oxidation of 4-picoline. Specific conditions can vary based on the chosen oxidizing agent and desired scale.

-

Reaction Setup: A reaction vessel is charged with 4-picoline and a suitable solvent.

-

Oxidation: A strong oxidizing agent (e.g., potassium permanganate solution) is added portion-wise to the reaction mixture while maintaining a specific temperature range, often with cooling to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is worked up to remove the oxidant byproducts. This may involve filtration and washing.

-

Isolation and Purification: The pH of the aqueous solution is adjusted to the isoelectric point of isonicotinic acid (around 3.4) to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

A study on the vapor-phase oxidation of 4-picoline over V-Ti-O catalysts reported achieving a yield of over 82% under optimized conditions.[3]

A Turning Point in Tuberculosis Treatment: The Discovery of Isoniazid

For centuries, tuberculosis (TB) was a devastating and often fatal disease. The discovery of isoniazid (isonicotinic acid hydrazide, INH) in the early 1950s marked a revolutionary advancement in TB therapy. Although first synthesized in 1912 by Hans Meyer and Josef Mally, its potent antitubercular activity remained unrecognized for four decades.[4]

The discovery was made nearly simultaneously by three independent research groups at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer.[4] This breakthrough provided a highly effective, orally bioavailable, and inexpensive treatment against Mycobacterium tuberculosis.

Synthesis of Isoniazid

Isoniazid is synthesized from isonicotinic acid or its esters. The most common method involves the reaction of an isonicotinic acid ester (like ethyl isonicotinate) with hydrazine hydrate.[5]

Experimental Protocol: Laboratory Synthesis of Isoniazid from Ethyl Isonicotinate

-

Reaction Setup: In a round-bottom flask, ethyl isonicotinate is dissolved in ethanol.

-

Hydrazine Addition: An excess of hydrazine hydrate is added to the solution.

-

Reflux: The reaction mixture is heated to reflux for several hours.[5]

-

Monitoring: The reaction is monitored by TLC.

-

Isolation: The reaction mixture is cooled, and the precipitated isoniazid is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from ethanol or water to yield white crystalline needles.[6] The melting point of pure isoniazid is approximately 171°C.[5]

Studies have shown that this method can achieve high yields, with some reports indicating yields of up to 97%.[6]

Mechanism of Action of Isoniazid